4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxydihydrofuran-3(2H)-one
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Overview
Description
Methyl 3,5-di-O-benzyl-2-keto-alpha-D-ribofuranoside is a compound with the molecular formula C20H22O5 and a molecular weight of 342.39 g/mol. It is a derivative of ribofuranoside and is highly valued in the biomedical sector for its potential antiviral capacity.
Preparation Methods
The synthesis of Methyl 3,5-di-O-benzyl-2-keto-alpha-D-ribofuranoside involves several steps. One common method includes the protection of hydroxyl groups followed by selective benzylation. The reaction conditions typically involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 3,5-di-O-benzyl-2-keto-alpha-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3,5-di-O-benzyl-2-keto-alpha-D-ribofuranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential antiviral properties make it a candidate for studying viral infections.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral treatments.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,5-di-O-benzyl-2-keto-alpha-D-ribofuranoside involves its interaction with specific molecular targets. The compound may inhibit viral replication by interfering with the viral RNA or DNA synthesis pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve key enzymes required for viral replication.
Comparison with Similar Compounds
Methyl 3,5-di-O-benzyl-2-keto-alpha-D-ribofuranoside can be compared with other similar compounds such as:
Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside: Similar in structure but lacks the keto group.
Methyl 3,5-di-O-benzyl-2-keto-beta-D-ribofuranoside: An isomer with a different configuration at the anomeric carbon.
Methyl 3,5-di-O-benzyl-2-keto-alpha-D-arabinofuranoside: Similar structure but derived from arabinose instead of ribose.
The uniqueness of Methyl 3,5-di-O-benzyl-2-keto-alpha-D-ribofuranoside lies in its specific configuration and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17,19-20H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOWUVUWHAHQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(=O)C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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